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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile organic intermediate characterized by the
presence of an aldehyde, a methoxy group, and a nitro group on a benzene ring. This unique
combination of functional groups makes it a valuable precursor in a variety of chemical
transformations, particularly in the synthesis of heterocyclic compounds and other complex
organic molecules. The electron-withdrawing nature of the nitro group enhances the
electrophilicity of the aldehyde, making it highly reactive in condensation reactions.
Furthermore, the nitro group can be readily reduced to an amine, providing a nucleophilic
center for subsequent cyclization reactions. These attributes make 2-Methoxy-4-
nitrobenzaldehyde a key building block in the development of pharmaceuticals,
agrochemicals, and dyes.

This document provides detailed application notes and experimental protocols for the use of 2-
Methoxy-4-nitrobenzaldehyde in several key synthetic transformations.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 2-Methoxy-4-nitrobenzaldehyde is
presented below.
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Property Value Reference
Molecular Formula CsH7NOa4 [1]
Molecular Weight 181.15 g/mol [1]
Appearance White to yellow solid powder [2]

Melting Point 120-124 °C

Solubility Slightly soluble in water

CAS Number 136507-15-8 [1]

Applications in Organic Synthesis

2-Methoxy-4-nitrobenzaldehyde is a valuable starting material for the synthesis of a diverse
range of organic compounds. Its principal applications lie in its use as a precursor for
heterocyclic compounds, as a substrate in olefination reactions, and potentially as a photolabile
protecting group.

Synthesis of Heterocyclic Compounds: Quinolines

The Friedl&ander annulation provides an efficient route to substituted quinolines. A modification
of this method involves the in situ reduction of a 2-nitrobenzaldehyde derivative, such as 2-
Methoxy-4-nitrobenzaldehyde, followed by condensation with an active methylene
compound.[3]

This protocol describes the synthesis of a substituted quinoline via a domino nitro reduction-
Friedlander heterocyclization.

Materials:

2-Methoxy-4-nitrobenzaldehyde

Active Methylene Compound (e.g., Dimedone, Ethyl acetoacetate)

Iron powder (Fe)

Glacial Acetic Acid (AcOH)
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Ethanol (EtOH)

Ethyl acetate (EtOAC)

Saturated sodium bicarbonate solution (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:

 In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) and the active
methylene compound (1.1 eq) in glacial acetic acid.

o Heat the mixture to 90-100 °C with stirring.
e To the heated solution, add iron powder (4.0 eq) portion-wise over 15 minutes.

e Maintain the reaction at 90-100 °C and monitor the progress by Thin Layer Chromatography
(TLC).

e Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron
catalyst.

o Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate).

Expected Outcome: The reaction is expected to yield the corresponding substituted quinoline.
Yields for analogous reactions are typically high.[3]
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Quantitative Data (Hypothetical):

Reactant 1 Reactant 2 Product Yield (%)

9-Methoxy-7,7-
2-Methoxy-4- dimethyl-7,8-dihydro-

] Dimedone o 85
nitrobenzaldehyde 6H-benzo[clacridin-
5(10H)-one
Ethyl 7-methoxy-2-
2-Methoxy-4- o
] Ethyl acetoacetate methylquinoline-3- 80
nitrobenzaldehyde
carboxylate

Logical Workflow for Quinoline Synthesis

Reagents Reactants
Fe / AcOH 2-Methoxy-4-nitrobenzaldehyde Active Methylene Compound
y
In situ Reduction of Nitro Group

(Formation of 2-amino derivative)

i :

Condensation and Cyclization
(Friedlander Annulation)

:

Substituted Quinoline

Click to download full resolution via product page

Caption: Domino Nitro Reduction-Friedlander Annulation.
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Carbon-Carbon Double Bond Formation

The Claisen-Schmidt condensation is a reliable method for forming a,B-unsaturated ketones
(chalcones) by reacting an aromatic aldehyde with a ketone in the presence of a base.[4][5]
The high reactivity of the aldehyde group in 2-Methoxy-4-nitrobenzaldehyde makes it an
excellent substrate for this reaction.

Materials:

e 2-Methoxy-4-nitrobenzaldehyde

An enolizable ketone (e.g., Acetophenone)

Sodium hydroxide (NaOH)

Ethanol (EtOH)

Deionized water

Procedure:

In a flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) and the ketone (1.0 eq) in
ethanol.

 In a separate beaker, prepare a solution of sodium hydroxide in water and add it dropwise to
the stirred ethanolic solution of the reactants.

« Stir the reaction mixture at room temperature. The formation of a precipitate indicates
product formation.

 After stirring for 2-4 hours, collect the precipitate by vacuum filtration.
e Wash the solid with cold deionized water until the washings are neutral.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
chalcone derivative.
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Expected Outcome: This reaction is expected to produce the corresponding chalcone
derivative. Quantitative yields have been reported for similar reactions.[4]

Quantitative Data (Hypothetical):

Ketone Product Yield (%)

(E)-1-(4-methoxyphenyl)-3-(2-
Acetophenone methoxy-4-nitrophenyl)prop-2- 20
en-1-one

(2E,6E)-2,6-bis(2-methoxy-4-
Cyclohexanone nitrobenzylidene)cyclohexan- 88

1-one

Reaction Pathway for Claisen-Schmidt Condensation
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Ketone (e.g., Acetophenone) Base (e.g., NaOH)

Deprotonation

2-Methoxy-4-nitrobenzaldehyde Enolate Formation

i

Nucleophilic Attack

;

Aldol Adduct

;

Dehydration

l

Chalcone Derivative

Click to download full resolution via product page
Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones
using a phosphonium ylide.[6] 2-Methoxy-4-nitrobenzaldehyde can be readily converted to a
variety of substituted styrenes using this methodology.

Materials:
o 2-Methoxy-4-nitrobenzaldehyde

¢ A phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)
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A strong base (e.g., n-Butyllithium in hexane)
Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NHaCl)
Ethyl acetate (EtOAC)

Brine

Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon),
suspend the phosphonium salt (1.1 eq) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add the strong base (1.1 eq) dropwise. A color change to deep red or orange
indicates the formation of the ylide.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for
an additional hour.

In a separate flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in anhydrous THF.
Slowly add the aldehyde solution to the ylide solution at room temperature.

Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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 Purify the crude product by column chromatography on silica gel.

Expected Outcome: The Wittig reaction should yield the corresponding stilbene derivative. The

stereochemistry of the resulting alkene (E or Z) will depend on the nature of the ylide used.

Quantitative Data (Hypothetical):

Phosphonium Salt Product Yield (%) E/Z Ratio
) 1-(2-methoxy-4-

Benzyltriphenylphosp )

) ) nitrophenyl)-2- 82 30:70
honium chloride

phenylethene

(Carbethoxymethyl)tri Ethyl (E)-3-(2-
phenylphosphonium methoxy-4- 95 >95:5
bromide nitrophenyl)acrylate

Workflow for the Wittig Reaction
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Phosphonium Salt

Strong Base

:

:

Phosphonium Ylide Formation

'

2-Methoxy-4-nitrobenzaldehyde

'

[2+2] Cycloaddition

:

Oxaphosphetane Intermediate

:

Cycloreversion

'

Alkene Product

'

Triphenylphosphine oxide
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2-Methoxy-4-nitrobenzyl

Protected Alcohol UV Light (hv)

Excited State

Intramolecular
H-atom Abstraction

aci-Nitro Intermediate

Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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